molecular formula C10H5ClF3NO B3032035 4-Chloro-2-hydroxy-8-trifluoromethylquinoline CAS No. 955288-52-5

4-Chloro-2-hydroxy-8-trifluoromethylquinoline

Cat. No.: B3032035
CAS No.: 955288-52-5
M. Wt: 247.6 g/mol
InChI Key: PQCSVYRBDRJKHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-hydroxy-8-trifluoromethylquinoline typically involves the reaction of appropriate quinoline precursors with chlorinating and fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-hydroxy-8-trifluoromethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-2-hydroxy-8-trifluoromethylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-hydroxy-8-trifluoromethylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit enzyme activity or disrupt cellular processes by binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-methyl-8-trifluoromethylquinoline
  • 4-Chloro-2-methyl-6-trifluoromethylquinoline
  • 7-Chloro-4-hydroxy-8-methylquinoline
  • 4-Hydroxy-2-methyl-6-trifluoromethylquinoline
  • 8-Chloro-4-hydroxy-6-methylquinoline
  • 6-Chloro-4-hydroxy-8-methylquinoline
  • 4-Hydroxy-2-methyl-7-trifluoromethylquinoline
  • 3-Bromo-4-hydroxy-6-trifluoromethylquinoline
  • 6-Bromo-4-hydroxy-2-trifluoromethylquinoline
  • 3-Bromo-4-chloro-6-trifluoromethylquinoline

Uniqueness

4-Chloro-2-hydroxy-8-trifluoromethylquinoline is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and reactivity. These features make it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .

Properties

IUPAC Name

4-chloro-8-(trifluoromethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-7-4-8(16)15-9-5(7)2-1-3-6(9)10(12,13)14/h1-4H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCSVYRBDRJKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588861
Record name 4-Chloro-8-(trifluoromethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955288-52-5
Record name 4-Chloro-8-(trifluoromethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 955288-52-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-hydroxy-8-trifluoromethylquinoline
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